Umbralisib is a small molecule kinase inhibitor specifically designed to target the phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). Its chemical formula is , with a molecular weight of approximately 571.56 g/mol. The compound is often presented as umbralisib tosylate, which is a white to light brown powder that is freely soluble in dimethyl sulfoxide and methanol, but practically insoluble in water .
Umbralisib has been utilized primarily in the treatment of certain types of B-cell malignancies, including relapsed or refractory marginal zone lymphoma and follicular lymphoma. It was granted tentative approval by the FDA in February 2021, although this approval was later withdrawn due to concerns regarding patient mortality in clinical trials .
Umbralisib's mechanism of action involves inhibiting the PI3Kδ and CK1ε signaling pathways. These pathways play a crucial role in cell growth and survival in various cancers, including lymphoma. By inhibiting these kinases, Umbralisib disrupts these signals, leading to cancer cell death.
The FDA withdrew its approval for Umbralisib in June 2022 due to safety concerns. Clinical trials indicated a possible increased risk of death associated with the drug []. Additionally, common side effects reported during trials included diarrhea, fatigue, nausea, and neutropenia (low white blood cell count) [].
The precise synthetic route may vary among manufacturers but generally adheres to these principles .
Umbralisib exhibits significant biological activity against various hematologic malignancies. It reduces cell proliferation and inhibits CXCL12-mediated cell adhesion and CCL19-mediated cell migration in lymphoma cell lines. The drug's mechanism of action primarily involves:
Umbralisib is primarily applied in oncology for treating specific B-cell lymphomas, particularly:
Its ability to inhibit critical signaling pathways makes it a valuable option for patients who have not responded to other therapies . Additionally, ongoing research may expand its applications to other malignancies or therapeutic areas where PI3Kδ and CK1ε play significant roles.
Studies on umbralisib have highlighted its interactions with various medications, particularly those metabolized by cytochrome P450 enzymes (CYP). Key points include:
Several compounds share structural or functional similarities with umbralisib. Notable examples include:
Compound Name | Target Kinases | Unique Features |
---|---|---|
Idelalisib | PI3Kδ | First approved PI3K inhibitor for B-cell malignancies; used primarily for chronic lymphocytic leukemia. |
Duvelisib | PI3Kδ/PI3Kγ | Dual inhibitor targeting both delta and gamma isoforms; broader immunological effects. |
Copanlisib | PI3Kα/PI3Kδ | Administered intravenously; has a different side effect profile compared to oral agents. |
TGR-1202 | PI3Kδ | Similar mechanism but distinct chemical structure; under investigation for various lymphomas. |
Umbralisib's unique combination of targeting both PI3Kδ and CK1ε distinguishes it from other kinase inhibitors, providing a potentially differentiated therapeutic profile .